molecular formula C8H8BrNO2 B3277992 2-(4-Amino-2-bromophenyl)acetic acid CAS No. 66949-42-6

2-(4-Amino-2-bromophenyl)acetic acid

Cat. No. B3277992
CAS RN: 66949-42-6
M. Wt: 230.06 g/mol
InChI Key: XLORIRQTEDDNAX-UHFFFAOYSA-N
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Description

“2-(4-Amino-2-bromophenyl)acetic acid” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 . The IUPAC name for this compound is (4-bromoanilino)acetic acid . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 4-bromophenylacetic acid, a related compound, was first achieved in the laboratory by treating phenylacetic acid with bromine and mercuric oxide . A mixture of the 2- and 4- isomers is produced, and the 4- isomer is isolated by fractional crystallization .


Molecular Structure Analysis

The InChI code for “2-(4-Amino-2-bromophenyl)acetic acid” is 1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

“2-(4-Amino-2-bromophenyl)acetic acid” is a solid at room temperature . It is soluble in ethanol .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and carries the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and washing with soap and water if skin contact occurs .

properties

IUPAC Name

2-(4-amino-2-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLORIRQTEDDNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2-bromophenyl)acetic acid

Synthesis routes and methods

Procedure details

A solution of (2-bromo-4-nitrophenyl)acetic acid (500 mg, 2 mmol) in 11 mL of concentrated ammonium hydroxide was added a solution of FeSO4.7H2O (3.4 g, 12 mmol) in 11 mL of water over 5 minutes, and then the mixture was heated to reflux for 1 hour. Cooled to ambient temperature, filtered off solids and the filtrate was adjusted to pH to 5 with 2N HCl. Extracted with EtOAc and combined organic layers were washed with water, dried over anhydrous sodium sulfate, and concentrated to get (4-amino-2-bromophenyl)acetic acid. 1H-NMR (300 MHz, CDCl3) δ ppm 7.01 (d, J=8.0 Hz, 1H), 6.92 (d, J=2.0 Hz, 1H), 6.62 (dd, J=2.5 Hz, 1H), 3.61 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4.7H2O
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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